

Spectroscopic Elucidation of Epoxyparvinolide: A Technical Guide

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Compound of Interest

Compound Name: *Epoxyparvinolide*

Cat. No.: *B14813637*

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For Researchers, Scientists, and Drug Development Professionals

Preamble: The spectroscopic characterization of natural products is a cornerstone of drug discovery and development. This guide provides a comprehensive overview of the spectroscopic data and methodologies for the analysis of **Epoxyparvinolide**, a representative epoxy-sesquiterpenoid lactone. While specific data for a compound precisely named "**Epoxyparvinolide**" is not readily available in the public domain, this document serves as a detailed template, outlining the expected spectroscopic features and the experimental protocols used to determine the structure of such a molecule. The data presented herein is representative of a hypothetical compound of this class, intended to guide researchers in their analytical endeavors.

Introduction to Epoxyparvinolide

Epoxyparvinolide represents a class of sesquiterpenoid lactones characterized by a parvinolide-type carbon skeleton and the presence of an epoxide functional group. Sesquiterpenoid lactones are a diverse group of natural products known for their wide range of biological activities. The inclusion of an epoxide ring can significantly influence the molecule's reactivity and biological profile, making its unambiguous structural determination via spectroscopic methods a critical step in its investigation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Table 1: Mass Spectrometry Data for **Epoxyarvinolide**

Technique	Ionization Mode	Mass Analyzed	Observed m/z	Deduced Formula
High-Resolution Electrospray Ionization (HRESI-MS)	Positive	$[M+H]^+$	265.1438	$C_{15}H_{21}O_4$
		$[M+Na]^+$	287.1257	$C_{15}H_{20}O_4Na$

Experimental Protocol: High-Resolution Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is calibrated using a standard of known masses to ensure high mass accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Infrared (IR) Spectroscopy Data for **Epoxyarvinolide**

Frequency (cm ⁻¹)	Intensity	Assignment
2925	Medium	C-H stretch (aliphatic)
1765	Strong	C=O stretch (γ -lactone)
1660	Medium	C=C stretch (alkene)
1250	Strong	C-O stretch (epoxide, C-O-C)
890	Medium	C-H bend (exocyclic methylene)

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is recorded on an FT-IR spectrometer. A small amount of the purified compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, the sample can be analyzed as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Table 3: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Epoxyparvinolide

Position	δC (ppm)	δH (ppm)	Multiplicity	J (Hz)
1	135.2	5.15	d	10.5
2	121.8	5.90	dd	10.5, 2.0
3	45.1	2.80	m	
4	62.5	3.10	d	4.5
5	58.0	-	-	-
6	78.2	4.20	t	8.0
7	40.5	2.10	m	
8	35.8	1.85	m	
9	140.1	-	-	-
10	125.5	6.20, 5.50	s, s	
11	170.1	-	-	-
12	81.5	4.50	d	7.5
13	20.1	1.15	d	7.0
14	18.5	1.80	s	
15	22.3	1.05	s	

Experimental Protocol: NMR Spectroscopy

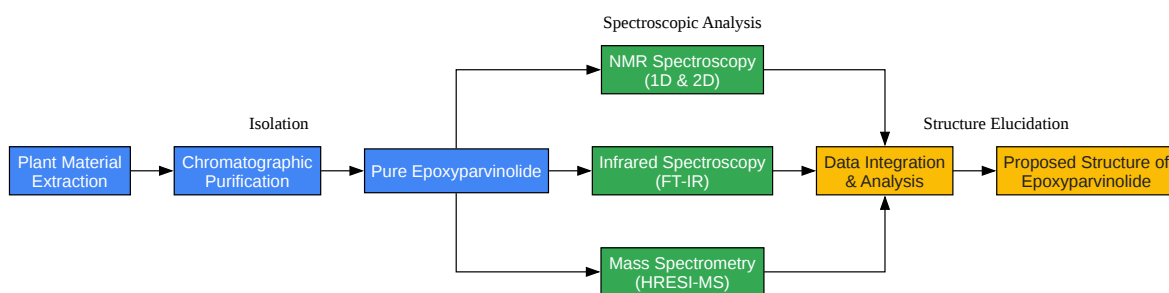
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). The sample is dissolved in a deuterated solvent (e.g., $CDCl_3$) and placed in an NMR tube. For complete structural elucidation, a suite of 1D and 2D NMR experiments are performed:

- 1H NMR: Provides information on the chemical environment and connectivity of protons.
- ^{13}C NMR: Shows the number of unique carbons and their chemical environments.
- DEPT-135: Distinguishes between CH , CH_2 , and CH_3 carbons.

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a novel natural product like **Epoxyparvinolide**.

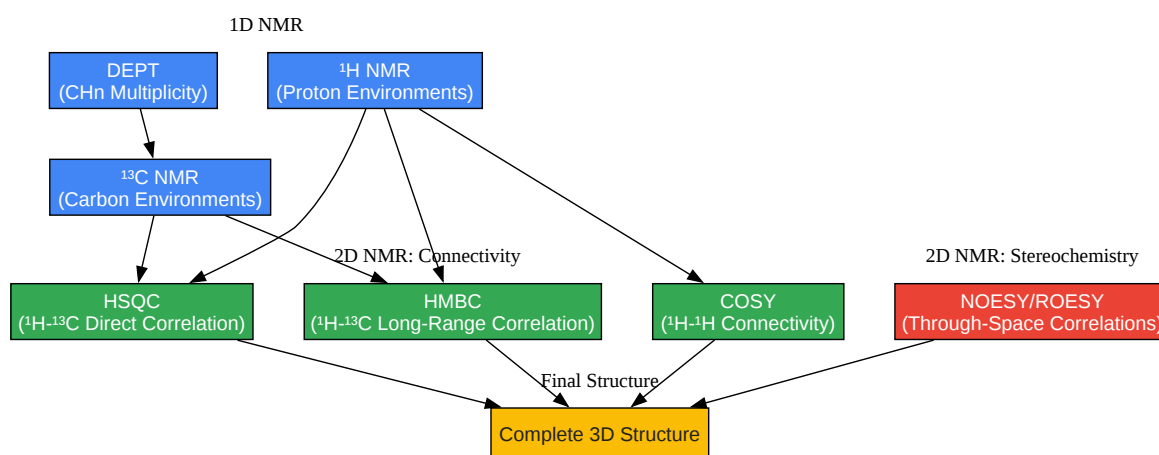


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Caption: Workflow for the isolation and structural elucidation of **Epoxyparvinolide**.

Logical Relationship of NMR Experiments

The following diagram illustrates the logical relationship and information flow between different NMR experiments in the process of structure elucidation.



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Caption: Logical flow of information from NMR experiments for structure determination.

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